molecular formula C6H10ClN3O2S B2537615 methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride CAS No. 2460748-71-2

methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Cat. No.: B2537615
CAS No.: 2460748-71-2
M. Wt: 223.68
InChI Key: NAPIBJXQMSHBIM-UHFFFAOYSA-N
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Description

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-aminoethyl group and at the 2-position with a methyl carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

IUPAC Name

methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c1-11-6(10)5-9-8-4(12-5)2-3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPIBJXQMSHBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

This method adapts the one-pot bromination-cyclization strategy described in CN102079732B . The synthesis begins with methyl acetoacetate, which undergoes α-bromination using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water solvent system. The brominated intermediate, methyl 2-bromoacetoacetate, reacts in situ with N-monosubstituted thiourea derivatives bearing a protected 2-aminoethyl group (e.g., N-(2-azidoethyl)thiourea). Cyclization proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by elimination of hydrogen bromide to form the 1,3,4-thiadiazole ring.

Key Reaction Conditions :

  • Solvent : THF/water (3:1 v/v)
  • Temperature : 60–70°C for bromination, 25°C for cyclization
  • Catalyst : None required

Workup and Purification

The crude product is treated with aqueous ammonia to deprotect the azide group to an amine, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. Silica gel chromatography achieves >95% purity, with an overall yield of 68–72%.

Advantages :

  • Simplified workflow with no intermediate isolation.
  • High regioselectivity due to steric and electronic directing effects of the ester group.

Limitations :

  • Requires stringent control over bromination stoichiometry to avoid di-bromination.
  • Thiourea derivatives with bulky N-substituents reduce cyclization efficiency.

Amidoxime Cyclization with Potassium Thiocyanate

Synthesis of Amidoxime Precursor

Based on EP0795551A1 , methyl 2-cyanoacetate is converted to its amidoxime derivative by reacting with hydroxylamine hydrochloride in methanol. The resulting methyl 2-amidoximeacetate is then treated with potassium thiocyanate (KSCN) in the presence of p-toluenesulfonic acid (PTSA) to induce cyclization.

Reaction Pathway :

  • Amidoxime Formation :
    $$ \text{CH}3\text{OCOC}(\text{CN})\text{CH}3 + \text{NH}2\text{OH} \rightarrow \text{CH}3\text{OCOC}(\text{C}(\text{NOH})\text{NH}2)\text{CH}3 $$
  • Cyclization :
    The amidoxime reacts with KSCN, where the thiocyanate sulfur attacks the electrophilic carbon adjacent to the amidoxime group, forming the thiadiazole ring.

Optimization Insights :

  • Solvent : Methanol/water (4:1) enhances solubility of KSCN.
  • Yield : 58–62% after recrystallization from ethyl acetate.

Functionalization with 2-Aminoethyl Group

Post-cyclization, the 5-position methyl group is brominated using NBS, followed by nucleophilic substitution with ethylenediamine in dimethylformamide (DMF). The free amine is precipitated as the hydrochloride salt using concentrated HCl.

Critical Parameters :

  • Bromination Temperature : 0–5°C to minimize side reactions.
  • Amine Protection : Use of tert-butoxycarbonyl (Boc) groups prevents over-alkylation.

Tosylhydrazone-Sulfur Cyclization

Formation of Tosylhydrazone Intermediate

Adapting the method from RSC Supp. Info , methyl 2-ketoglutarate is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. This intermediate is reacted with elemental sulfur in the presence of potassium persulfate (K₂S₂O₈) and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAc).

Reaction Conditions :

  • Temperature : 100°C for 12 hours under air.
  • Sulfur Equivalents : 3.0 equivalents relative to tosylhydrazone.

Ring Formation and Functionalization

Cyclization generates the 1,3,4-thiadiazole core, with the ester group at position 2. The 5-position methyl group is subsequently oxidized to a carboxylic acid using KMnO₄, followed by coupling with ethylenediamine via carbodiimide chemistry. Final hydrochloride salt formation achieves 89% purity after activated charcoal treatment.

Yield Comparison :

Step Yield (%)
Tosylhydrazone Formation 85
Cyclization 48
Amine Coupling 73

Comparative Analysis of Methods

Efficiency and Scalability

Method Overall Yield (%) Purity (%) Scalability
Bromination-Cyclization 72 95 High
Amidoxime Cyclization 62 89 Moderate
Tosylhydrazone Route 48 89 Low

Spectroscopic Validation

  • ¹H NMR : All methods show characteristic signals at δ 3.90 (s, 3H, COOCH₃), δ 2.85 (t, 2H, CH₂NH₂), and δ 3.40 (t, 2H, SCH₂).
  • IR : Strong absorption at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (NH₂).

Industrial and Environmental Considerations

  • Bromination-Cyclization : THF/water solvent systems align with green chemistry principles, enabling recycling of aqueous phases.
  • Tosylhydrazone Route : Requires DMAc, a high-boiling solvent with environmental toxicity, necessitating specialized waste management.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a derivative of the 1,3,4-thiadiazole family. The molecular formula is C6H10ClN3O2SC_6H_10ClN_3O_2S and it features a thiadiazole ring that contributes to its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antimicrobial Activity : Various studies have demonstrated that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The presence of the aminoethyl group enhances the compound's interaction with biological targets.
  • Anticancer Potential : Research indicates that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, several studies have reported that compounds related to methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride demonstrate significant inhibition of cell proliferation in human cancer cell lines such as HepG-2 and A-549 .
  • Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties. The structural features of thiadiazoles allow them to modulate inflammatory pathways effectively .

Case Study 1: Antimicrobial Efficacy

A study conducted on various 1,3,4-thiadiazole derivatives including methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride showed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer potential of this compound against HepG-2 and A-549 cell lines. Results indicated that methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride exhibited significant cytotoxicity with IC50 values in low micromolar ranges .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialGram-positive & Gram-negative bacteriaSignificant inhibition
AnticancerHepG-2 (liver cancer)Cytotoxicity (IC50 < 10 µM)
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Mechanism of Action

The mechanism of action of methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride (Target) 2-Aminoethyl (-CH₂CH₂NH₂) C₆H₁₀ClN₃O₂S* ~235.7 (estimated) Not provided Linear amine; high reactivity for conjugation
Methyl 5-(pyrrolidin-2-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride Pyrrolidin-2-yl (cyclic amine) C₉H₁₄ClN₃O₂S 249.7 2445786-83-2 Cyclic 5-membered amine; enhanced rigidity
Methyl 5-(piperidin-3-yl)-1,3,4-thiadiazole-2-carboxylate hydrochloride Piperidin-3-yl (cyclic amine) C₉H₁₆ClN₃O₂S 235.16 165.62 Cyclic 6-membered amine; moderate lipophilicity
Ranitidine Related Compound A (USP Reference) 5-[[(2-Aminoethyl)thio]methyl] group C₁₁H₂₀N₂O₂S 268.36 Not provided Furanmethanamine derivative; impurity in ranitidine synthesis

*Estimated formula based on structural analysis.

Key Differences and Implications

Substituent Effects: The 2-aminoethyl group in the target compound provides a linear, flexible side chain with a primary amine, enabling facile conjugation (e.g., in drug delivery systems). In contrast, pyrrolidinyl and piperidinyl substituents introduce cyclic amines, which increase structural rigidity and may improve binding affinity to specific targets (e.g., enzymes or receptors) . Ranitidine-related Compound A shares a 2-aminoethylthio moiety but incorporates a furan ring, diverging significantly in electronic and steric properties .

Physicochemical Properties: The hydrochloride salt form ensures solubility in aqueous media across all compounds. However, cyclic amines (e.g., pyrrolidinyl) likely exhibit higher lipophilicity than the linear aminoethyl group, influencing membrane permeability . Molecular weight differences (~235–250 g/mol) suggest minor variations in crystallinity or melting points, though specific data is unavailable.

Applications :

  • The target compound’s primary amine is advantageous for forming amide bonds or Schiff bases, making it a versatile intermediate in medicinal chemistry.
  • Pyrrolidinyl and piperidinyl analogs are cataloged as building blocks for drug discovery, highlighting their utility in creating libraries of bioactive molecules .

Research Findings and Limitations

  • Synthetic Utility: All compounds are marketed as building blocks, implying roles in synthesizing larger pharmacophores or polymers. The aminoethyl variant’s reactivity may favor applications in covalent inhibitor design .
  • Stability : Cyclic amines (e.g., pyrrolidinyl) are generally more stable against oxidative degradation than linear amines, suggesting longer shelf lives for these analogs .
  • Gaps in Data: No direct comparative studies on biological activity, solubility, or stability were found in the provided evidence. Further experimental work is needed to validate inferred properties.

Biological Activity

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazoles , which are known for their pharmacological properties. The synthesis typically involves cyclization reactions that yield the thiadiazole ring structure. A common synthetic route includes:

  • Starting Materials : Ethyl 2-chloroacetate and thiosemicarbazide.
  • Reaction Conditions : The reaction is carried out in the presence of a base, leading to the formation of the thiadiazole ring followed by conversion to the hydrochloride salt.

2.1 Antimicrobial Activity

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazoles exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Activity Spectrum : Effective against Bacillus anthracis, Bacillus cereus, and moderately active against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values lower than standard antibiotics like streptomycin and fluconazole .

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can inhibit tumor cell proliferation in a dose-dependent manner:

  • Mechanism of Action : The anticancer effects are attributed to decreased DNA synthesis and alterations in tumor cell morphology without significant toxicity to normal cells .
  • Case Studies : In vitro studies have reported promising results where various derivatives exhibited significant cytotoxicity against cancer cell lines, including those derived from breast and colon cancers .

The mechanism by which methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate exerts its biological effects involves interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties.
  • Cellular Interaction : Its mesoionic nature allows it to permeate cell membranes effectively, facilitating interaction with biomolecules such as DNA and proteins .

4. Research Findings

A summary of key research findings related to methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is presented in the table below:

StudyFocusFindings
AntimicrobialModerate activity against E. coli and S. aureus; MIC values lower than standard drugs
AnticancerDose-dependent inhibition of tumor cell proliferation; minimal toxicity to normal cells
Mechanistic InsightsEffective cellular permeability; interaction with DNA and proteins

5. Conclusion

Methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride shows considerable promise as a pharmacophore in drug design due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies to fully elucidate its mechanisms of action and therapeutic applicability.

Q & A

Q. What are the standard synthetic routes for methyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride?

The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides or thiourea derivatives. A common approach involves reacting 4-substituted carboxylic acids (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water mixture . Alternative routes may use chloroacetic acid, sodium acetate, and acetic acid under reflux to form the thiadiazole core .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • IR Spectroscopy : Key absorption bands include NH (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
  • NMR : ¹H NMR typically shows signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–3.0 ppm), and NH₂⁺/NH₃⁺ (δ 8.5–10.0 ppm). ¹³C NMR confirms the thiadiazole ring (C=N at ~160–170 ppm) and carboxylate groups (~170 ppm) .
  • X-ray Crystallography : Used to resolve structural ambiguities, such as confirming the planar geometry of the thiadiazole ring and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Reagent Stoichiometry : Increasing the molar ratio of POCl₃ (e.g., 3:1 relative to the carboxylic acid) enhances cyclization efficiency .
  • Solvent Systems : Refluxing in acetic acid improves solubility of intermediates, while DMSO/water mixtures (2:1) enhance recrystallization purity .
  • Temperature Control : Prolonged heating (>5 hours) at 80–90°C reduces side reactions like oxidation of the aminoethyl group .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological applications?

  • Derivatization : Modifying the aminoethyl side chain (e.g., alkylation or acylation) alters hydrophobicity and bioavailability. For example, substituting with pyrrolidinoethyl groups enhances antifungal activity .
  • Bioassay Design : Testing against fungal pathogens (e.g., Candida albicans) or insect models under controlled pH and temperature conditions correlates structural features (e.g., electron-withdrawing substituents) with activity .

Q. How can researchers address discrepancies in spectral data or biological activity across studies?

  • Analytical Cross-Validation : Compare IR and NMR data with reference compounds (e.g., 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine) to confirm structural integrity .
  • Batch Reproducibility : Replicate synthesis under identical conditions (e.g., POCl₃ concentration, reflux time) to isolate procedural variables .
  • Statistical Analysis : Use ANOVA to assess biological activity variations caused by minor impurities (<2%) in recrystallized samples .

Methodological Considerations

Parameter Typical Conditions Key References
Cyclization Agent POCl₃ (3 mol equivalents)
Reaction Time 3–5 hours under reflux
Purification Recrystallization (DMSO/water, 2:1)
Biological Testing Agar dilution (MIC: 12.5–50 µg/mL)

Data Contradiction Analysis

Discrepancies in melting points or bioactivity may arise from:

Crystallographic Polymorphism : Different recrystallization solvents (e.g., ethanol vs. DMSO) yield distinct crystal forms, altering physical properties .

Side-Chain Degradation : The aminoethyl group is prone to oxidation during prolonged storage; stabilize with inert atmospheres (N₂) or antioxidants .

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